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Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type | bone morphogenetic
protein (BMP) receptor that plays a crucial role in various cellular processes, including bone
formation and embryonic development.[1][2] Gain-of-function mutations in the ALK2 gene are
the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating
genetic disorder characterized by progressive heterotopic ossification (HO), and are also
implicated in the childhood brain tumor, diffuse intrinsic pontine glioma (DIPG).[3][4] This has
led to the development of small molecule inhibitors targeting ALK2 as a promising therapeutic
strategy.[4]

This guide provides a comparative overview of OD36, a notable ALK2 inhibitor, and other key
inhibitors, with a focus on their performance, supporting experimental data, and the
methodologies used for their evaluation.

OD36: A Dual Inhibitor of ALK2 and RIPK2

OD36 is a macrocyclic ATP-competitive inhibitor that demonstrates potent, dual activity against
both ALK2 and the Receptor-Interacting Protein Kinase 2 (RIPK2).[5][6] Its macrocyclic
structure contributes to a higher kinome-wide selectivity compared to some earlier, non-
macrocyclic inhibitors.[4][7] OD36 is noted for its ability to potently antagonize mutant ALK2
signaling and the subsequent osteogenic differentiation.[5][6] It effectively inhibits the
phosphorylation of Smad1/5, key downstream mediators of the ALK2 signaling pathway.[5]

Quantitative Comparison of ALK2 Inhibitors
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The efficacy and potency of ALK2 inhibitors are typically quantified by their half-maximal

inhibitory concentration (IC50) and binding affinity (Kd). The following tables summarize key

guantitative data for OD36 and other prominent ALK2 inhibitors.

Table 1: In Vitro Potency (IC50) of ALK2 Inhibitors

Inhibitor Target IC50 (nM) Assay Type Reference
OD36 ALK2 (R206H) 22 Kinase Assay [5]
ALK2 (WT) 47 Kinase Assay [5]
RIPK2 5.3 Kinase Assay [5][6]
Saracatinib ALK2 (WT) 6.7 Kinase Assay [8]
caALK2 14 Cellular Assay [8]
BLU-782 Biochemical
o ALK2 (R206H) 0.2 [8]
(Fidrisertib) Assay
Biochemical
ALK2 (WT) 0.6 [8]
Assay
ALK2 (R206H) 7 Cellular Assay [8]
LDN-193189 ALK2 (WT) 0.67 Kinase Assay [8]
caALK?2 11 Cellular Assay [8]
INCB000928 ALK2 (WT & _ ,
S Potent In Vitro Studies [8]
(Zilurgisertib) R206H)

*caALK2 refers

to constitutively

active ALK2.

Specific IC50
value is not
publicly
available.

Table 2: Binding Affinity (Kd) and Selectivity Profile
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- Key Selectivity
Inhibitor Target Kd (nM) Reference
Notes

Macrocyclic
structure
enhances
OD36 ALK2 37 selectivity over [41051[7]
ALK3 and
ACVR2B. Also
inhibits ALK1.

ALK1 90 [5]

Improved

selectivity over

ALK3 and ALK5
LDN-212854 ALK2 - _ [71[8]

compared to its

predecessor,

LDN-193189.

The first

identified ALK2
Dorsomorphin ALK2 - inhibitor; exhibits  [7]

significant off-

target activity.

ALK2 Signaling Pathway

ALK2 functions as a transmembrane kinase receptor.[3] In the canonical pathway, BMP ligands
bind to a complex of type | (e.g., ALK2) and type Il (e.g., BMPRII, ACVR2A) receptors.[1] This
leads to the phosphorylation and activation of the ALK2 kinase domain, which then
phosphorylates the downstream signaling proteins SMAD1, SMAD5, and SMADS.[1][3][9]
These activated R-SMADs then complex with SMAD4 and translocate to the nucleus to
regulate gene expression related to osteogenesis. In FOP, the common R206H mutation allows
the receptor to be aberrantly activated by Activin A, a ligand that does not typically activate
wild-type ALK2 signaling.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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